molecular formula C15H16N2O2 B555436 H-Hyp-Betana CAS No. 3326-64-5

H-Hyp-Betana

Cat. No. B555436
CAS RN: 3326-64-5
M. Wt: 256.3 g/mol
InChI Key: KMQNGXDZQAILQD-UHFFFAOYSA-N
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Description

H-Hyp-Betana is a synthetic compound derived from the natural product Betaine, which is found in many plant species. It is a derivative of the amino acid L-betaine, and has been used in scientific research for decades. H-Hyp-Betana has been studied for its potential biological activities, including its ability to modulate cellular signaling pathways and its potential as a therapeutic agent.

Scientific Research Applications

  • Beta-Adrenergic Receptor Interactions : HYP is identified as a potent beta-adrenergic antagonist, showing high affinity in inhibiting binding to and activation of beta-receptor-coupled adenylate cyclase. This property of HYP can be utilized in studying the interaction of other blockers and agonists with the beta-adrenergic receptor in various biological systems (Brown & Aurbach, 1976).

  • Molecular Medicine in Multiple Sclerosis : Daclizumab HYP, a humanized monoclonal antibody, shows efficacy in treating relapsing-remitting multiple sclerosis. This substance binds to the alpha subunit of the interleukin-2 receptor, modulating interleukin-2 signaling, which has implications in the pathogenesis of multiple sclerosis and other autoimmune disorders (Kappos et al., 2015).

  • Interactions with Soy Proteins : Hyperoside (HYP), a natural product, interacts with soy proteins β-conglycinin and glycinin. The binding of HYP to these proteins indicates potential applications in developing high value-added food products and delivery systems for the benefits of HYP (Wu et al., 2021).

  • Beta-Adrenergic Receptors on Bovine Parathyroid Cells : The use of iodohydroxybenzylpindolol (HYP) helped in identifying beta-adrenergic receptors on bovine parathyroid cells. This finding is crucial for understanding the coupling between receptor binding, effects on cAMP, and hormonal release in parathyroid cells (Brown et al., 1977).

  • Co-translational Incorporation of Hydroxyproline : Research on incorporating Trans-4-Hydroxyproline (Hyp) into recombinant proteins in bacteria has applications in synthetic biology and protein engineering. This study highlights the flexibility in bacterial biosynthetic apparatus for incorporating novel amino acids into proteins (Buechter et al., 2003).

  • Chemokine Receptor Regulation by Hypoxia : Hypoxia induces high expression of the CXCL12 receptor, CXCR4, in various cell types. Understanding this regulation pathway is vital in the context of cellular responses to low oxygen environments, with implications in cancer biology and immunology (Schioppa et al., 2003).

  • Oxidative Stress in Liver Diseases : Hyperoside (Hyp) shows potential as a natural product targeting oxidative stress in liver diseases. Its antioxidative properties suggest its role in therapeutic applications for various liver disorders (Jang, 2022).

Safety And Hazards

The safety data sheet for “H-Hyp-Betana” suggests that it is suspected of causing cancer (H351) . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S,4R)-4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16,18H,8-9H2,(H,17,19)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDYJTXWIGUABB-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Hyp-Betana

CAS RN

3326-64-5
Record name (2S,4R)-4-Hydroxy-N-2-naphthalenyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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